5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Description

Chemical Identity and Classification

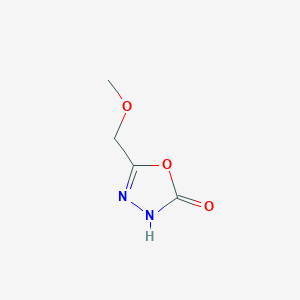

5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one represents a specific derivative within the 1,3,4-oxadiazole family of heterocyclic compounds. The compound is uniquely identified by its Chemical Abstracts Service registry number 1711-90-6, establishing its distinct chemical identity within the broader classification system. The molecular structure is characterized by a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms, with a methoxymethyl substituent at the 5-position and a carbonyl group at the 2-position.

The compound's molecular formula C4H6N2O3 reflects its relatively simple yet functionally rich structure, with a molecular weight of 130.10 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 5-(methoxymethyl)-3H-1,3,4-oxadiazol-2-one. This naming convention precisely describes the structural arrangement, indicating the presence of the methoxymethyl group at position 5 and the oxo group at position 2 of the dihydro-oxadiazole ring system.

The structural representation using Simplified Molecular Input Line Entry System notation is documented as COCC1=NNC(=O)O1, which provides a standardized method for describing the compound's connectivity. The molecule contains three distinct functional regions: the oxadiazole ring core, the methoxymethyl substituent, and the carbonyl functionality, each contributing to the compound's overall chemical behavior and potential biological activity. The presence of multiple heteroatoms within the ring system creates opportunities for hydrogen bonding interactions and coordination with biological macromolecules.

Historical Development of 1,3,4-Oxadiazol-2-one Derivatives

The historical development of 1,3,4-oxadiazol-2-one derivatives traces back to the mid-twentieth century, marking a significant milestone in heterocyclic chemistry research. The first monosubstituted 1,3,4-oxadiazoles were reported in 1955 by two independent research laboratories, establishing the foundation for subsequent exploration of this heterocyclic system. This pioneering work opened new avenues for synthetic chemists to explore the unique properties and potential applications of oxadiazole-containing compounds.

Since the initial discovery, the field has experienced substantial growth and diversification. The compound 1,3,4-oxadiazole itself was first prepared by Ainsworth in 1965 through thermolysis of ethylformate formyl hydrazone at atmospheric pressure, demonstrating a practical synthetic approach to the core ring system. This methodology provided researchers with accessible routes to oxadiazole derivatives, facilitating broader investigation of their chemical and biological properties.

Properties

IUPAC Name |

5-(methoxymethyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-8-2-3-5-6-4(7)9-3/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRQLWQHWAMKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methoxymethyl hydrazine with carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce a variety of new groups to the molecule.

Scientific Research Applications

Scientific Research Applications

5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has several notable applications across various scientific domains:

Chemistry

This compound serves as a crucial building block in synthetic organic chemistry. It can be utilized in:

- Synthesis of Complex Molecules: It acts as a reagent in various organic reactions.

- Development of New Materials: Its unique properties are leveraged in the creation of polymers and coatings.

Biology

Research indicates that this oxadiazole derivative exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown significant antibacterial effects against various strains of bacteria. For instance:

| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.56 | 2.08 |

| Compound B | Escherichia coli | 1.25 | 5.00 |

| Compound C | Pseudomonas aeruginosa | 2.00 | 8.00 |

The mechanism of action for these antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis .

Medicine

The compound is under investigation for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its biological activity suggests possible applications in treating infections or other diseases.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one with structurally related derivatives, emphasizing substituent effects on properties and applications.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazol-2-one Derivatives

Substituent Effects on Physicochemical Properties

- Methoxymethyl (-CH2OCH3): Balances lipophilicity (logP ~1.2 estimated) and solubility due to the ether oxygen. Less polar than aminomethyl but more soluble than aryl-substituted analogs .

- Aryl Groups (e.g., 4-Fluorophenyl, 2-Furyl) : Enhance lipophilicity (logP 2.0–3.5) and aromatic stacking, critical for receptor binding in CNS-targeted compounds .

- Halogenated Substituents (e.g., Br, Cl) : Improve metabolic stability and molecular weight, favoring prolonged half-life in therapeutic agents .

Notes

- Comparisons are extrapolated from structural analogs.

- Substituent choice critically impacts bioactivity, solubility, and toxicity. For example, halogenated analogs may pose higher environmental persistence .

- Further studies are needed to elucidate the specific pharmacokinetic and toxicological profiles of methoxymethyl-substituted oxadiazolones.

Biological Activity

5-(Methoxymethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, as well as its applications in various fields.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: CHNO

- CAS Number: 1711-90-6

- Molecular Weight: 130.10 g/mol

The compound features an oxadiazole ring with a methoxymethyl substituent, which contributes to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of methoxymethyl hydrazine with carbonyl compounds under controlled conditions. Common solvents include ethanol or methanol, and the process may require heating to facilitate cyclization .

Antimicrobial Properties

Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial activity. For example:

- Antibacterial Activity: Studies have shown that derivatives of oxadiazoles can effectively inhibit various Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial cell wall synthesis and function .

| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.56 | 2.08 |

| Compound B | Escherichia coli | 1.25 | 5.00 |

| Compound C | Pseudomonas aeruginosa | 2.00 | 8.00 |

These results suggest that this compound could have potential as a novel antimicrobial agent.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown varying effects on different cell lines:

- L929 Cells: The compound demonstrated low cytotoxicity at concentrations below 100 µM.

- A549 Cells: Higher viability was observed at specific concentrations, indicating potential as a therapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in microbial resistance mechanisms. Further research into its binding affinities and interaction pathways is necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives:

- Antimicrobial Evaluation: A study comparing various oxadiazole derivatives found that those with specific functional groups exhibited enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity Assessment: In a cytotoxicity study involving multiple cell lines (including L929 and HepG2), certain derivatives showed increased cell viability over time, suggesting a dual role as both an antimicrobial and a potential anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.